molecular formula C9H11ClN2S B2811664 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride CAS No. 1211342-26-5

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

Cat. No.: B2811664
CAS No.: 1211342-26-5
M. Wt: 214.71
InChI Key: PEVJLGBXAQUSPX-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the methylsulfanyl group enhances its chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride typically involves the reaction of 2-aminobenzylamine with carbon disulfide and methyl iodide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the methylsulfanyl group.

    2-Methylquinazoline: Similar structure with a methyl group instead of the methylsulfanyl group.

    4-Methylquinazoline: Another derivative with a methyl group at a different position on the quinazoline ring.

Uniqueness: 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-methylsulfanyl-1,4-dihydroquinazoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.ClH/c1-12-9-10-6-7-4-2-3-5-8(7)11-9;/h2-5H,6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVJLGBXAQUSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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